Cas no 34281-22-6 (Ethylenediamine-d8)

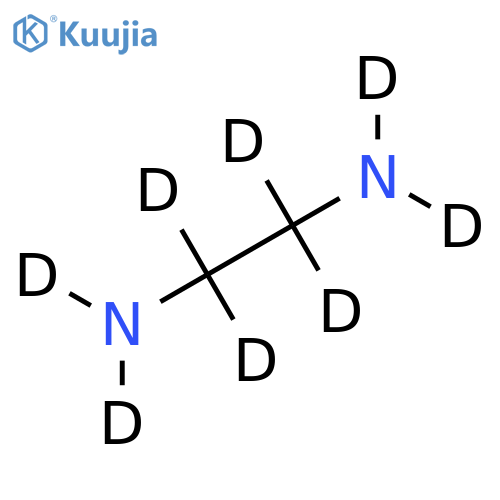

Ethylenediamine-d8 structure

商品名:Ethylenediamine-d8

Ethylenediamine-d8 化学的及び物理的性質

名前と識別子

-

- 1,2-Ethane-1,1,2,2-d4-di(amine-d2)(9CI)

- 1,1,2,2,N,N,N',N'-octadeuterio-ethane-1,2-diamine

- 1,2-epoxypropyl 3-cyclohexenecarboxylate

- 1',2'-epoxypropyl 3-cyclohexenylcarboxylate

- 1,2-Ethandiamin-d(8)

- 3-Cyclohexene-1-carboxylic acid, oxiranylmethyl ester

- CTK0J4495

- cyclohex-3-enecarboxylic acid oxiranylmethyl ester

- perdeutero-ethylenediamine

- ETHYLENEDIAMINE-D8

- N,N,N',N',1,1,2,2-octadeuterioethane-1,2-diamine

- D99724

- 34281-22-6

- Ethylenediamine-d8

-

- インチ: InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2/hD4

- InChIKey: PIICEJLVQHRZGT-DMPFXTKESA-N

- ほほえんだ: N([2H])(C([2H])([2H])C([2H])([2H])N([2H])[2H])[2H]

計算された属性

- せいみつぶんしりょう: 68.119

- どういたいしつりょう: 68.119

- 同位体原子数: 8

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 4

- 回転可能化学結合数: 1

- 複雑さ: 6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52A^2

- 疎水性パラメータ計算基準値(XlogP): _2

Ethylenediamine-d8 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E917696-2mg |

Ethylenediamine-d8 |

34281-22-6 | 2mg |

$81.00 | 2023-05-18 | ||

| A2B Chem LLC | AF66790-100mg |

ETHYLENEDIAMINE-D8 |

34281-22-6 | 100mg |

$633.00 | 2024-04-20 | ||

| TRC | E917696-10mg |

Ethylenediamine-d8 |

34281-22-6 | 10mg |

$ 144.00 | 2023-09-07 | ||

| TRC | E917696-1mg |

Ethylenediamine-d8 |

34281-22-6 | 1mg |

$ 64.00 | 2023-09-07 |

Ethylenediamine-d8 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

34281-22-6 (Ethylenediamine-d8) 関連製品

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量